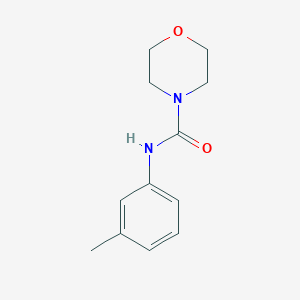

4-(N-(M-Tolyl)carbamoyl)morpholine

Description

The exact mass of the compound N-(3-methylphenyl)-4-morpholinecarboxamide is 220.121177757 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)13-12(15)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOIJTZMMBZCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13606-73-0 | |

| Record name | 4-(N-(M-TOLYL)CARBAMOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Contextual Significance of Morpholine Containing Chemical Entities in Medicinal Chemistry Research

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.comacs.org Its prevalence in numerous approved drugs and experimental therapeutics is a testament to its advantageous physicochemical and biological properties. mdpi.com The inclusion of a morpholine moiety in a drug candidate can confer a range of benefits, including improved aqueous solubility, metabolic stability, and a favorable safety profile. uobaghdad.edu.iqjocpr.com

The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and enhancing solubility, while the oxygen atom can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. uobaghdad.edu.iq Furthermore, the chair-like conformation of the morpholine ring can provide a rigid scaffold to orient other functional groups for optimal interaction with a receptor or enzyme active site. jocpr.com This combination of features has led to the incorporation of the morpholine scaffold into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. acs.org

The Rationale for Investigating the Carbamide Linkage Within Heterocyclic Scaffolds

The carbamide (or urea) linkage is another structural element of profound importance in drug design. This functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a key component in many biologically active molecules. The planarity of the carbamide bond and its ability to act as both a hydrogen bond donor and acceptor make it an effective linker for connecting different molecular fragments. ontosight.ai

When incorporated into heterocyclic scaffolds, the carbamide linkage can play several critical roles. It can provide a rigid connection between two ring systems, thereby defining the spatial orientation of the molecule. This is crucial for ensuring a precise fit into the binding pocket of a biological target. Moreover, the hydrogen bonding capabilities of the carbamide group can contribute significantly to the binding affinity of a compound. The investigation of the carbamide linkage within heterocyclic structures is therefore a rational approach to developing new therapeutic agents with high potency and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Response

Impact of Tolyl Ring Substitutions on Activity

The tolyl ring, an N-aryl substituent, plays a critical role in the interaction of the molecule with its biological target, likely through hydrophobic and electronic interactions. The nature, position, and size of substituents on this ring can significantly modulate the compound's activity. While specific SAR data for 4-(N-(m-tolyl)carbamoyl)morpholine is not extensively available in the public domain, general principles from related N-aryl carboxamide series can be extrapolated.

In many N-aryl series, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can have a profound effect on activity. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, substitutions on the N-phenyl ring with groups like nitro and chloro at different positions resulted in varied cytotoxic effects against different cancer cell lines. nih.gov Specifically, a para-nitro substituent and a meta-chloro substituent showed the highest activity against neuroblastoma and liver cancer cell lines, respectively. nih.gov This suggests that the electronic properties and the position of the substituent are key determinants of activity.

Similarly, for N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the introduction of a para-fluoro group on the N-phenyl ring was found to induce inhibitory activity against the Caco-2 cancer cell line, suggesting a favorable interaction of the fluorine atom, possibly through hydrogen bonding or hydrophobic interactions. mdpi.com

Based on these related studies, a hypothetical SAR exploration of the tolyl ring in this compound could involve the introduction of various substituents at the ortho, meta, and para positions relative to the carbamoyl (B1232498) linkage. The table below outlines a potential strategy for such an exploration.

| Substitution Position | Substituent Type | Expected Impact on Activity (Hypothetical) | Rationale |

| Ortho | Small alkyl (e.g., -CH3) | May decrease activity due to steric hindrance, preventing optimal binding. | Steric hindrance can disrupt the planarity of the molecule and its interaction with the target. |

| Meta | Halogen (e.g., -Cl, -F) | May increase or decrease activity depending on the target and the specific halogen. | Halogens can alter the electronic properties of the ring and participate in halogen bonding. |

| Para | Electron-donating (e.g., -OCH3) | Could enhance activity by increasing electron density on the ring, potentially improving interactions with electron-deficient pockets in the target. | Methoxy groups can also act as hydrogen bond acceptors. |

| Para | Electron-withdrawing (e.g., -NO2, -CF3) | May increase activity by forming specific interactions with the target or by altering the pKa of the carbamoyl NH. | Nitro and trifluoromethyl groups are strong electron-withdrawing groups that can significantly alter the electronic landscape of the molecule. |

Influence of Morpholine (B109124) Ring Substitutions on Activity

The morpholine ring is a common scaffold in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govnih.gov Substitutions on the morpholine ring can influence its conformation and its interactions with the solvent and the biological target.

In a study of morpholine-containing pyrazolopyrimidines as mTOR inhibitors, the incorporation of an ethylene-bridged morpholine motif at the C4 position was found to enhance the selectivity of the inhibitor. researchgate.net This suggests that constraining the conformation of the morpholine ring can be a successful strategy for improving the biological profile of a compound.

For this compound, substitutions on the morpholine ring could be explored to probe for additional binding interactions or to fine-tune the physicochemical properties of the molecule.

| Substitution Position | Substituent Type | Expected Impact on Activity (Hypothetical) | Rationale |

| C2 or C6 | Small alkyl (e.g., -CH3) | May introduce chirality and could lead to stereospecific interactions with the target. | The introduction of a stereocenter can lead to enantiomers with different biological activities. |

| C2 or C6 | Hydroxyl (e.g., -OH) | Could increase water solubility and provide an additional hydrogen bond donor/acceptor. | Improved solubility can enhance bioavailability. The hydroxyl group can form new interactions with the target. |

| C3 or C5 | Gem-dimethyl | May lock the conformation of the morpholine ring, potentially leading to a more favorable binding pose. | Reducing the conformational flexibility of a molecule can increase its binding affinity by lowering the entropic penalty of binding. |

Role of the Carbamoyl Linkage in Modulating Interactions

The carbamoyl linkage (-NH-C(=O)-N-) is a key structural feature of this compound. It is a rigid and planar unit that can act as both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows it to form strong and specific interactions with biological targets.

The crystal structure of the related compound, N-phenylmorpholine-4-carboxamide, reveals that the urea-type moiety is essentially planar. nih.gov In the crystal, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains, highlighting the importance of this linkage in intermolecular interactions. nih.gov

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. Based on the structural components of this compound and the SAR of related compounds, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric elements are likely to include:

An aromatic hydrophobic region: Provided by the m-tolyl ring. This region is likely to engage in hydrophobic or van der Waals interactions with a corresponding hydrophobic pocket in the biological target.

A hydrogen bond donor: The NH group of the carbamoyl linkage. This group can form a crucial hydrogen bond with a hydrogen bond acceptor on the target.

A hydrogen bond acceptor: The carbonyl oxygen of the carbamoyl linkage. This group can interact with a hydrogen bond donor on the target.

A second hydrophobic/hydrophilic region: Provided by the morpholine ring. The morpholine ring can engage in hydrophobic interactions and its oxygen atom can also act as a hydrogen bond acceptor.

The spatial arrangement of these features is critical for biological activity. The distances and angles between these pharmacophoric points define the three-dimensional query that can be used in virtual screening to identify other potential active compounds.

Analysis of Conformational Landscape and Its Contribution to Activity

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation. The this compound molecule has several rotatable bonds, which allows it to adopt different conformations in solution. The conformation that is recognized by the biological target is known as the bioactive conformation.

The crystal structure of N-phenylmorpholine-4-carboxamide shows that the morpholine ring adopts a chair conformation. nih.gov This is the most stable conformation for a six-membered saturated heterocycle. The carbamoyl unit is planar, and there is a significant twist between this plane and the plane of the phenyl ring. nih.gov

Understanding the conformational preferences of this molecule is essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy conformations that are most likely to be populated in solution.

Optimization Strategies Based on SAR Data

The ultimate goal of SAR and SPR studies is to provide a rational basis for the optimization of a lead compound. Based on the analysis of the structural elements of this compound and the hypothetical SAR discussed above, several optimization strategies can be proposed.

Tolyl Ring Modification: Systematic exploration of substituents on the tolyl ring to enhance potency and selectivity. This could involve the synthesis of a library of analogues with different electronic and steric properties.

Morpholine Ring Bioisosteric Replacement: The morpholine ring could be replaced with other heterocyclic systems, such as piperidine, piperazine (B1678402), or thiomorpholine (B91149), to explore the impact on activity and pharmacokinetic properties. researchgate.net

Conformational Restriction: The introduction of rigidifying elements, such as double bonds or additional rings, could lock the molecule into its bioactive conformation, potentially leading to a significant increase in potency.

Scaffold Hopping: Based on the identified pharmacophore, entirely new scaffolds could be designed that maintain the key pharmacophoric elements but have a different core structure. This can lead to the discovery of novel chemical series with improved properties.

Computational and Chemoinformatics Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing a morpholine (B109124) ring, this method is widely used to explore potential interactions with biological targets. For instance, studies on other morpholine derivatives have used docking to predict binding affinities and interaction patterns with specific enzymes or receptors. This typically involves preparing the 3D structure of the target protein and the ligand, and then using a docking algorithm to sample various binding poses. The results are often scored based on the predicted binding energy, with key interactions like hydrogen bonds and hydrophobic contacts being analyzed.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of a predicted ligand-protein complex over time. This technique simulates the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions. For a compound like 4-(N-(m-tolyl)carbamoyl)morpholine, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would indicate the stability of the complex and the flexibility of its components.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with measured biological activity would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Interpretation of Descriptors and Their Influence on Activity

Once a predictive QSAR model is established, the contributing descriptors can be interpreted to understand what structural features are important for the desired activity. For example, a positive coefficient for a particular descriptor would suggest that increasing its value could lead to higher activity. This information can guide the design of new, more potent analogues.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active at a specific biological target. If a set of active compounds containing the this compound scaffold were known, a ligand-based pharmacophore model could be generated. This model, representing features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, could then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable information about its electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. Furthermore, DFT can be used to generate an electrostatic potential map, visualizing the electron density distribution and indicating regions that are likely to engage in electrostatic interactions.

Mechanistic Elucidation at the Molecular Level

Elucidation of Allosteric Modulation Mechanisms

The concept of allosteric modulation, where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site to modulate its activity, is a significant area of pharmacology. nih.gov However, there is no evidence in the current body of scientific literature to suggest that 4-(N-(m-tolyl)carbamoyl)morpholine functions as an allosteric modulator. Studies that would investigate such a mechanism, for instance, by examining its effect on the binding or efficacy of a known primary ligand, have not been published for this compound.

Studies on Cellular Uptake and Intracellular Distribution (In Vitro)

Understanding how a compound enters cells and where it localizes is crucial for determining its biological activity. In vitro studies using cell cultures are standard methods for investigating these processes. nih.gov For this compound, there are no published in vitro studies detailing its cellular uptake kinetics or its distribution within different cellular compartments. Therefore, the mechanisms by which it might cross the cell membrane and its potential intracellular targets are yet to be determined.

Investigation of Specific Biochemical Pathways Affected by the Compound

The ultimate effect of a chemical compound on cellular function is mediated through its influence on specific biochemical pathways. Identifying these pathways is key to understanding its pharmacological or toxicological profile. At present, there is no research available that investigates the specific biochemical pathways affected by this compound.

Applications in Chemical Biology and Research Tool Development

Development of 4-(N-(M-Tolyl)carbamoyl)morpholine as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. An effective chemical probe typically possesses high potency, selectivity, and a well-understood mechanism of action, enabling the interrogation of a specific biological target. The development of a compound into a chemical probe involves extensive characterization of its biological activity and specificity.

Currently, there are no publicly available research articles that describe the development or use of this compound as a chemical probe. The necessary studies to establish its biological target(s), potency, and selectivity appear not to have been published.

Integration into High-Throughput Screening Campaigns for Target Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Compounds included in HTS libraries are screened for their ability to modulate a particular biological target or pathway.

There is no documented evidence of this compound being included in high-throughput screening campaigns for target identification, based on a review of available scientific literature. Reports from such campaigns typically disclose the compounds that exhibit activity, and this particular molecule has not been identified as a "hit" in published studies.

Future Research Trajectories and Unexplored Avenues

Opportunities for Novel Synthetic Route Discovery

The synthesis of N-aryl-morpholine-4-carboxamides can be approached through several established chemical reactions. However, the exploration of novel, more efficient, and versatile synthetic strategies remains a key area for future research.

Conventional methods for the synthesis of similar N-aryl carboxamides often involve the reaction of a substituted aniline (B41778) with a carbonylating agent. chemicalbook.comnih.gov For 4-(N-(m-tolyl)carbamoyl)morpholine, this would typically involve the reaction of m-toluidine (B57737) with a morpholine-4-carbonyl derivative. Future research could focus on developing greener and more atom-economical synthetic methods. This could include exploring catalytic C-H activation/amination reactions to directly couple the m-tolyl group with a morpholine-based carbamoylating agent, thereby avoiding the pre-functionalization of starting materials.

Furthermore, the development of one-pot or multicomponent reactions for the synthesis of a library of 4-(N-(aryl)carbamoyl)morpholine derivatives could significantly accelerate the drug discovery process. Such approaches would allow for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies. e3s-conferences.org

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic C-H Amination | Direct coupling of an activated m-tolyl C-H bond with a morpholine-based nitrogen source. | Increased atom economy, reduced number of synthetic steps. |

| Multicomponent Reactions | A one-pot reaction involving three or more starting materials to form the target compound. | Rapid generation of chemical diversity, operational simplicity. |

| Flow Chemistry Synthesis | Continuous production of the compound using microreactors. | Improved reaction control, enhanced safety, and scalability. |

Identification of Additional Molecular and Cellular Targets

The morpholine (B109124) moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govsci-hub.se Morpholine-containing compounds have been identified as inhibitors of a wide range of enzymes, including kinases, and as ligands for various receptors. researchgate.netijprems.com

Given the structural features of this compound, future research should aim to identify its specific molecular and cellular targets. A logical starting point would be to screen the compound against panels of kinases, as many kinase inhibitors incorporate a morpholine scaffold to improve physicochemical properties and potency. nih.govnih.gov The tolyl group could potentially interact with hydrophobic pockets in the kinase active site.

Beyond kinases, the compound could be evaluated for activity against other enzyme classes, such as proteases and phosphodiesterases, where the carbamoyl-morpholine motif might confer binding affinity. researchgate.net Cellular-based assays could also be employed to identify its effects on various signaling pathways, such as those involved in cell proliferation, inflammation, and apoptosis. nih.govnih.gov

Potential for Lead Optimization in a Research Context

Should initial screening studies identify a promising biological activity for this compound, it would serve as a valuable lead compound for further optimization. Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a compound. ablesci.comrutgers.edu

Structure-activity relationship (SAR) studies would be central to this effort. nih.gov By systematically modifying the m-tolyl and morpholine moieties, researchers can probe the key structural requirements for biological activity. For instance, the position and nature of the substituent on the tolyl ring could be varied to explore electronic and steric effects on target binding. The morpholine ring itself could be replaced by other heterocyclic systems to assess the impact on solubility, metabolic stability, and target engagement. nih.gov

| Modification Strategy | Rationale | Example Analogs |

| Substitution on the Tolyl Ring | To explore electronic and steric effects on target binding and improve potency or selectivity. | Introduction of electron-withdrawing or electron-donating groups at different positions. |

| Replacement of the Tolyl Group | To probe different hydrophobic interactions and potentially discover new binding modes. | Substitution with other aryl or heteroaryl rings. |

| Modification of the Morpholine Ring | To improve pharmacokinetic properties such as solubility and metabolic stability. | Replacement with thiomorpholine (B91149), piperazine (B1678402), or other saturated heterocycles. |

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound and its optimized derivatives, integration with advanced "omics" technologies is essential. Systems biology approaches, which analyze the complex interactions within a biological system, can provide invaluable insights into a compound's mechanism of action and potential off-target effects. frontiersin.orgnih.govdrugtargetreview.com

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can be used to identify changes in gene expression following treatment with the compound. nih.govplos.orgnih.gov This can help to elucidate the signaling pathways that are modulated and to generate hypotheses about the compound's molecular targets. conicet.gov.aracs.org

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can reveal the downstream functional consequences of target engagement. nih.gov By analyzing the metabolic profile of cells treated with the compound, researchers can identify alterations in key metabolic pathways, providing further clues about its biological function.

The integration of these omics datasets can facilitate a more holistic understanding of the compound's effects, aiding in the identification of biomarkers for efficacy and potential toxicity. springernature.com This systems-level approach can accelerate the translation of promising research compounds into clinically relevant candidates.

Q & A

Q. What role do ionic liquids play in enhancing the reaction efficiency of morpholine-based carbamoylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.